双(单肉豆蔻酰甘油)磷酸酯(S、R 异构体)(铵盐)

描述

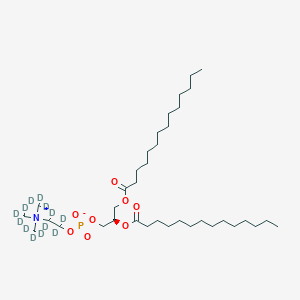

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is a useful research compound. Its molecular formula is C34H70NO10P and its molecular weight is 683.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

脂质分布和胆固醇稳态

双(单肉豆蔻酰甘油)磷酸酯 (BMP) 在控制胆固醇的去向上起着至关重要的作用,特别是在胆固醇稳态方面。它参与晚期内体的动力学和脂质/蛋白质分类功能,显着影响细胞胆固醇分布。该功能在病理情况下尤为重要,例如溶酶体贮积症和药物性磷脂沉积症 (Hullin-Matsuda, Luquain-Costaz, Bouvier, & Delton-Vandenbroucke, 2009)。

内体和溶酶体功能

BMP 主要存在于晚期内体/溶酶体中,并构成巨噬细胞和微胶质细胞中总磷脂的很大一部分。它在形成内体内的囊泡体中起着至关重要的作用。BMP 在这些细胞中存在以及在溶酶体贮积症患者的组织中积累,突出了其在内体和溶酶体功能中的重要作用 (Akgoc, Iosim, & Seyfried, 2015)。

囊泡结构形成

BMP 有助于形成内体中的小囊泡结构。它具有独特的生物物理特性,有助于在晚期内体的内部膜内形成特殊脂质域,可能导致产生 BMP 含量高的出芽囊泡。这些特性在 BMP 在细胞膜中的生物合成和结构组织中起着重要作用 (Frederick et al., 2009)。

调节磷脂的热致性质

BMP 影响其他磷脂(如二棕榈酰磷脂胆碱 (DPPC))的热致行为。它的存在影响 DPPC 的主要相变温度,表明其在调节细胞膜物理性质中具有潜在作用 (Frederick, Goff, Mair, Farver, Long, & Fanucci, 2010)。

BMP 类似物的生物物理性质

对具有不同酰基链的 BMP 类似物进行的研究提供了 BMP 在脂质和蛋白质转运以及糖鞘脂降解中的作用的见解。对这些类似物进行研究有助于了解 BMP 独特的结构和功能特性 (Goff et al., 2010)。

作用机制

Target of Action

The primary target of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt), also known as Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer, is the endolysosomal system . This compound, also known as lysobisphosphatidic acid, is a phospholipid that promotes lipid sorting in late endosomes/lysosomes .

Mode of Action

The compound interacts with its targets by activating lipid hydrolases and lipid transfer proteins . This interaction leads to changes in the cellular content of bis(monomyristoylglycero)phosphate, reflecting an altered metabolic activity of the endolysosomal system .

Biochemical Pathways

The compound affects the lipid sorting pathway in late endosomes/lysosomes . The activation of lipid hydrolases and lipid transfer proteins leads to the degradation and sorting of lipids . This process plays a major role in the sorting of polyunsaturated fatty acids (PUFAs) in acidic organelles .

Result of Action

The result of the compound’s action is the regulation of the metabolic activity of the endolysosomal system . By promoting lipid sorting and activating lipid hydrolases and lipid transfer proteins, the compound influences the degradation and sorting of lipids . This can have downstream effects on various cellular processes, including the sorting of PUFAs .

Action Environment

The action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is influenced by the environment within the endolysosomal system . Factors such as pH and the presence of other lipids can affect the compound’s action, efficacy, and stability. Additionally, many enveloped viruses invade cells via endocytosis and use different environmental factors as triggers for virus-endosome fusion that delivers the viral genome into the cytosol .

生化分析

Biochemical Properties

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) actively participates in biochemical reactions, particularly in the degradation and sorting of lipids . It interacts with various enzymes, proteins, and other biomolecules, notably those involved in the catabolic breakdown of sphingolipids . The unique sn-1:sn-1’ stereoconfiguration of this compound may confer stability within the hydrolytic lysosomal environment .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by facilitating the formation of internal endosomal vesicles, controlling their lipid and protein sorting and storage . It also plays a major role in polyunsaturated fatty acid (PUFA) sorting in acidic organelles .

Molecular Mechanism

The molecular mechanism of action of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) involves its active participation in cargo sorting by inducing the degradation and sorting of lipids . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) change over time. It has been observed that this compound has a high degree of stability

Metabolic Pathways

Bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is markedly enriched in endosomal and lysosomal vesicles compared to other organelles and membranous structures

Subcellular Localization

The subcellular localization of bis(monomyristoylglycero)phosphate (S,R Isomer) (ammonium salt) is primarily in late endosomes and lysosomes

属性

IUPAC Name |

azane;[(2S)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-tetradecanoyloxypropoxy]phosphoryl]oxypropyl] tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-27-31(35)29-43-45(39,40)44-30-32(36)28-42-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31-,32+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTPILCZAQYMLP-CWZMXPKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](COC(=O)CCCCCCCCCCCCC)O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325466-03-3 | |

| Record name | Tetradecanoic acid, phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)] ester, monoammonium salt, stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325466-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)